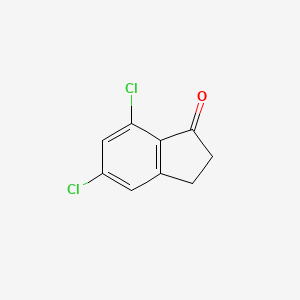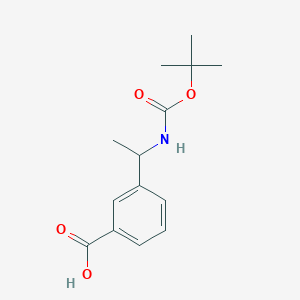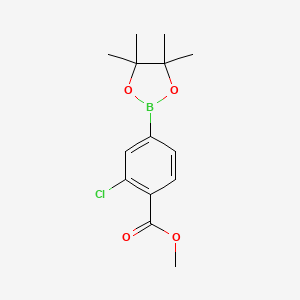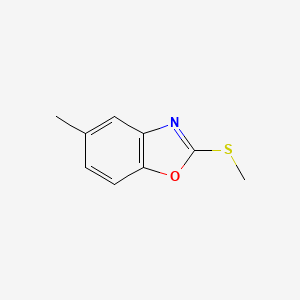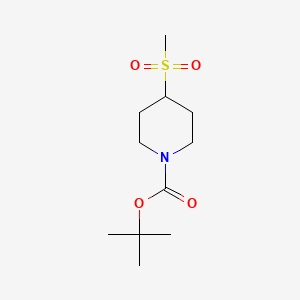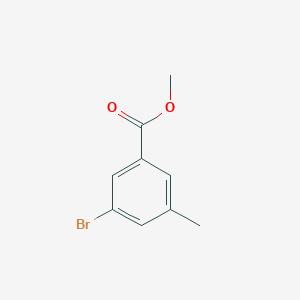
4-(Pyridin-3-yloxy)benzoic acid
概要
説明
Synthesis Analysis
POBA can be synthesized via different methods, including the reaction of 3-hydroxybenzoic acid with pyridine. The synthesis can be carried out in the presence of different catalysts, such as sulfuric acid and trifluoroacetic acid.Molecular Structure Analysis
The molecular formula of 4-(Pyridin-3-yloxy)benzoic acid is C12H9NO3 . The InChI code is 1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) .Physical And Chemical Properties Analysis
4-(Pyridin-3-yloxy)benzoic acid has a molecular weight of 215.2 g/mol . It is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 391.2±22.0 °C at 760 mmHg .科学的研究の応用
Liquid Crystalline Behavior
- Supramolecular liquid crystalline complexes formed by hydrogen bonding between 4-(Pyridin-3-yloxy)benzoic acid derivatives and other components show significant nematic phases. This is evident in the study of non-symmetric dimers and their liquid crystalline behavior (Alaasar & Tschierske, 2019).
- Further research into supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds reveals the effect of lateral substitution and different substituents on the extent and stability of these phases (Naoum, Fahmi, & Almllal, 2010).
Photophysical and Luminescence Properties
- 4-(Pyridin-3-yloxy)benzoic acid derivatives have been utilized in lanthanide-based coordination polymers. These polymers show interesting photophysical properties and potential applications in luminescence (Sivakumar, Reddy, Cowley, & Butorac, 2011).
- In the realm of synthetic metals, coordination polymers using 4-(Pyridin-3-yloxy)benzoic acid have been found to exhibit unique luminescence and magnetic properties. These findings are significant in understanding the material's potential applications in various fields (Hou et al., 2013).
Molecular Interactions and Binding Modes
- The compound's interactions with cytochrome P450 monooxygenases reveal distinct binding modes, which are crucial for understanding its biochemical activity and potential applications in enzymology and drug design (Podgorski et al., 2020).
Metal-Organic Frameworks and Sensing Applications
- Metal-organic frameworks (MOFs) based on 4-(Pyridin-3-yloxy)benzoic acid have been synthesized, displaying thermo- and solvatochromic properties. These findings are essential for developing materials with potential applications in sensing and molecular recognition (Mehlana, Bourne, & Ramon, 2012).
Crystal Structures and Hydrogen-Bonded Complexes
- The study of crystal structures and hydrogen-bonded complexes of 4-(Pyridin-3-yloxy)benzoic acid derivatives has provided insights into their potential applications in material science and molecular engineering (Lemmerer & Bourne, 2012).
Safety And Hazards
The safety information for 4-(Pyridin-3-yloxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
4-pyridin-3-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQITAPTQQMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624033 | |
| Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)benzoic acid | |
CAS RN |
437383-99-8 | |
| Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


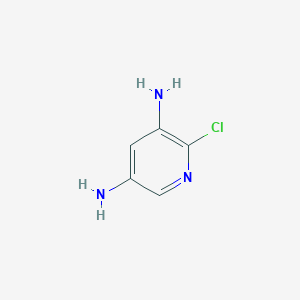
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)

